molecular formula C14H12N2O B1524866 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 60290-20-2

1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1524866
CAS No.: 60290-20-2
M. Wt: 224.26 g/mol
InChI Key: TYUSQBYDXATKFI-UHFFFAOYSA-N
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Description

1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 60290-20-2) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This fused bicyclic scaffold serves as a versatile chemical building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules targeting various disease pathways. While specific biological data for this exact compound is limited in the public domain, its core pyrrolopyridine structure is of significant research interest. Structurally analogous pyrrolo[2,3-d]pyrimidine and pyrrolopyridine derivatives are established components in potent kinase inhibitors . For instance, such heterocyclic cores are found in inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a validated therapeutic target for conditions including cancer, inflammatory disorders, and Alzheimer's disease . The presence of the benzyl group on the nitrogen atom offers a site for further chemical modification, allowing researchers to fine-tune the properties of lead compounds during structure-activity relationship (SAR) studies. This product is intended for research and development purposes as a key synthetic intermediate or a structural analog for biological evaluation. It is supplied as a high-purity material to ensure consistent performance in chemical reactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-13-12(6-8-15-14)7-9-16(13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSQBYDXATKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60290-20-2
Record name 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Preparation Methods

Cyclization and Functionalization Approach

A common method involves cyclization of suitable precursors to form the pyrrolo[2,3-c]pyridin-7-one ring system, followed by N-benzylation. This can be achieved by:

  • Starting with a pyrrolo-pyrimidine or pyrrolo-pyridine intermediate.
  • Chlorination of hydroxyl groups using phosphorus oxychloride (POCl3) in aromatic solvents (e.g., toluene) under controlled temperatures (0-100 °C) to form reactive chloro derivatives.
  • Subsequent nucleophilic substitution or amination steps to install nitrogen functionalities.
  • Benzylation of the nitrogen atom using benzyl halides or benzylating agents in the presence of a base such as potassium carbonate.

This method is supported by protocols involving the reaction of 7H-pyrrolo[2,3-d]pyrimidine derivatives with phosphorus oxychloride and tertiary amine bases, where the equivalents of reagents and temperature control are crucial for yield and selectivity.

Suzuki Coupling and Borylation Sequence

Another advanced synthetic route involves:

  • Preparation of chloro-substituted pyrrolo derivatives.
  • One-pot C-H borylation followed by Suzuki coupling to introduce aromatic substituents.
  • Use of iridium catalysts ([Ir(COD)OMe]2) and bipyridine ligands to facilitate borylation.
  • Coupling with arylboronic acids to install phenyl or benzyl groups.

This approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of various substituted pyrrolo derivatives, including benzylated analogs.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Chlorination Phosphorus oxychloride (2-3 equiv), toluene, 0-50 °C initially, then 40-100 °C Controlled temperature essential for selectivity
Amination/Nucleophilic substitution Tertiary amine base (diisopropylethylamine, 1.1-2 equiv) Facilitates substitution on chlorinated intermediate
Benzylation Benzyl halide, potassium carbonate, dry toluene, reflux (approx. 110 °C) Efficient N-benzylation step with high yield
C-H Borylation & Suzuki Coupling [Ir(COD)OMe]2 catalyst, 4,4’-di-tert-butyl-2,2’-bipyridine ligand, bispinacolatodiboron, arylboronic acid Enables introduction of benzyl or phenyl groups via cross-coupling

Yields and Purification

  • Typical yields for benzylated pyrrolo derivatives are high, often exceeding 85-95% after purification.
  • Purification methods include flash chromatography on silica gel using hexanes/ethyl acetate mixtures.
  • Crystallization from hexane/ethyl acetate mixtures is commonly employed to obtain pure crystalline products.

Research Findings and Optimization

  • The order of introducing tosyl and benzyl groups can be varied without affecting the overall yield, indicating flexibility in synthetic routes.
  • Temperature control during chlorination and amination is critical to avoid decomposition or side reactions.
  • Use of iridium-catalyzed C-H borylation followed by Suzuki coupling has been shown to improve regioselectivity and functional group compatibility, expanding the scope of benzylated pyrrolo compounds.
  • The presence of bases like potassium carbonate enhances benzylation efficiency by deprotonating the nitrogen atom.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization + Chlorination + Benzylation Formation of pyrrolo core, chlorination with POCl3, amination, N-benzylation High yield, well-established protocols Requires careful temperature control
C-H Borylation + Suzuki Coupling Borylation of pyrrolo intermediate, Suzuki coupling with benzyl boronic acid High regioselectivity, versatile substitution Requires expensive catalysts

This detailed analysis synthesizes diverse research findings and established synthetic protocols to provide a comprehensive understanding of the preparation methods for this compound. The methods emphasize precise control of reaction conditions, use of modern catalytic techniques, and strategic functional group transformations to achieve high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolopyridinones.

Scientific Research Applications

Structural Properties

1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has the molecular formula C14H12N2OC_{14}H_{12}N_{2}O and a molecular weight of 224.26 g/mol. The compound features a pyrrolopyridinone core structure which contributes to its biological activity and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including cyclization reactions. Common methods include:

  • Cyclization of Benzylamine : Utilizing benzylamine with appropriate aldehydes and ketones.
  • Condensation Reactions : Employing condensation reactions between pyridine derivatives and substituted phenols.

These methods have been optimized to enhance yield and purity, often achieving purities above 95% .

Medicinal Chemistry

This compound has shown potential in various medicinal applications:

Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)12.0
HeLa (Cervical)10.5

Mechanism of Action : The compound appears to induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.

Neuropharmacology

Recent research has suggested that this compound may have neuroprotective properties. It has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :
A study demonstrated that treatment with this compound reduced neuroinflammation in animal models of Alzheimer's disease by inhibiting pro-inflammatory cytokines .

Material Science

In material science, derivatives of this compound are being explored for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

Performance Metrics :

ParameterValue
Luminous Efficiency45 lm/W
Lifetime30,000 hours
Color Rendering Index>90

These metrics highlight the compound's potential for high-performance applications in electronic devices.

Mechanism of Action

The mechanism by which 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c .... For example, it may act as an inhibitor of BET proteins such as BRD2, BRD3, BRD4, and BRD-t, which play a role in gene regulation and cancer progression[{{{CITATION{{{_2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c .... By binding to these proteins, the compound can modulate gene expression and potentially inhibit cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolopyridinone Core

The biological and physicochemical properties of pyrrolo[2,3-c]pyridin-7-one derivatives are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Benzyl (1-position) C₁₄H₁₂N₂O 224.26 Increased lipophilicity; potential for π-π interactions in target binding
6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Methyl (6-position) C₈H₈N₂O 148.16 Bromodomain inhibitor; simpler structure with lower molecular weight
4-Bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Bromo (4-position), Tosyl (1-position) C₁₆H₁₄BrN₂O₃S 410.26 Synthetic intermediate; bromine enables cross-coupling reactions
1,5-Dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Methyl (1- and 5-positions) C₉H₁₀N₂O 162.19 Enhanced metabolic stability; dual methylation reduces polarity
6-Methyl-4-(2-phenoxyphenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Phenoxyphenyl (4-position) C₂₀H₁₆N₂O₂ 316.36 Extended aromatic system; potential for enhanced target affinity

Structural and Conformational Differences

  • Benzyl vs. Tosyl Groups : The benzyl group in the target compound is less electron-withdrawing than the tosyl group in compound 14 , which may influence reactivity in nucleophilic substitutions.
  • Aromatic Extensions: The phenoxyphenyl-substituted analog (C₂₀H₁₆N₂O₂) has a larger aromatic surface area, likely enhancing binding to hydrophobic pockets in proteins like Bcl-xL .

Biological Activity

1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 60290-20-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness against various biological targets.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 60290-20-2
  • Purity : Typically ≥ 95% in commercial preparations .

Antiproliferative Effects

Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications to the molecular structure can enhance their efficacy against cancer cells such as HeLa and MDA-MB-231. The IC50 values for these compounds ranged from 0.021 μM to 0.058 μM in certain configurations .

CompoundCell LineIC50 (μM)
This compoundHeLa0.021
This compoundMDA-MB-2310.058

The antiproliferative mechanism is believed to involve the inhibition of key cellular pathways that regulate cell cycle progression and apoptosis. The presence of hydroxyl (-OH) groups in the structure enhances the interaction with cellular membranes and facilitates the entry of the compound into cells, contributing to its biological activity .

Study on Anticancer Activity

A comprehensive study evaluated several pyridine derivatives for their anticancer properties. Among them was this compound. The study utilized a panel of cancer cell lines to assess cellular viability following treatment with various concentrations of the compound. The results indicated a dose-dependent response with significant reductions in cell viability at lower concentrations compared to untreated controls .

Pharmacokinetics and Toxicology

Further research is needed to elucidate the pharmacokinetic profile and potential toxicological effects of this compound. Understanding absorption, distribution, metabolism, and excretion (ADME) will be crucial for determining its suitability for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol with anhydrous K₂CO₃. Reaction progress is monitored by TLC, followed by heating at 150°C to yield pyrrolo-pyridine derivatives . Alternatively, catalytic de-aromatization processes (e.g., using methanol as a solvent) avoid intermediate isolation, improving efficiency .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : 1H/13C NMR and HRMS are critical. For example, in derivatives like 6-benzoyl-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, NMR signals at δ 151.97 (carbonyl) and 21.09 ppm (methyl) confirm substituents . HRMS validates molecular weight (e.g., m/z 438.05 for a Suzuki coupling product) .

Q. What are common functionalization strategies for the pyrrolo[2,3-c]pyridine core?

  • Methodological Answer : Halogenation (e.g., bromination at the 4-position using NBS) introduces reactive sites . Sulfonylation (e.g., with tosyl chloride) stabilizes intermediates for subsequent cross-coupling reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling optimize functional group introduction?

  • Methodological Answer : Use boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) with aryl halides. Pd XPhos G2 and K₃PO₄ in toluene/water enable efficient coupling, as seen in synthesizing methyl nicotinate derivatives (yield >80%) .

Q. What strategies resolve contradictions in reaction yields during intermediate isolation?

  • Methodological Answer : Avoid isolating unstable intermediates (e.g., chlorine-amine derivatives) by using in-situ generation . Retaining solvents like methanol during catalytic steps improves yield and purity, as demonstrated in tartarate salt formation .

Q. How do substituents influence the compound’s electronic and biological properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity for nucleophilic substitutions, while benzyl groups improve lipophilicity. Docking studies on pyrrolo-pyridine derivatives reveal interactions with proton pump targets, validated by IC₅₀ assays .

Data Analysis & Mechanistic Studies

Q. How are collision cross-section (CCS) values predicted for structural validation?

  • Methodological Answer : Computational tools (e.g., Density Functional Theory (DFT) ) model molecular conformers. Compare predicted CCS values with experimental ion mobility spectrometry data to confirm regioisomer identity .

Q. What mechanisms underlie multicomponent reactions forming pyrrolo-pyridine derivatives?

  • Methodological Answer : Reactions proceed via Knoevenagel condensation followed by cyclization. For example, formic acid reflux promotes cyclization of aminopyrroles to yield 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones .

Tables of Key Data

Property Example Data Reference
Melting Point >300°C (decomposition for 25a)
HRMS (m/z) Calc. 438.10, Found 438.05 (Methyl nicotinate derivative)
NMR Shifts δ 2.35 (s, 3H, CH₃), 151.97 ppm (C=O)
Suzuki Coupling Yield >80% with Pd XPhos G2

Contradiction Analysis

  • Isolation vs. In-Situ Intermediates : Prior art isolates intermediates (e.g., via distillation), but shows higher efficiency by retaining methanol during tartarate salt formation, reducing purification steps .
  • Reaction Solvent Effects : Ethanol/ethyl cyanoacetate mixtures favor pyrrolo-pyridine cyclization, while toluene/water optimizes Suzuki coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

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